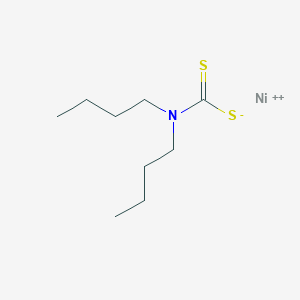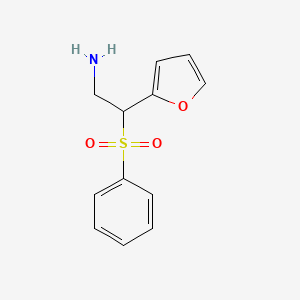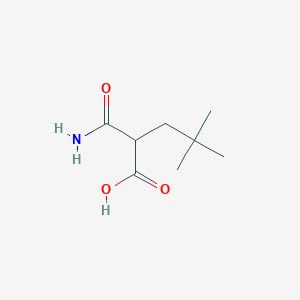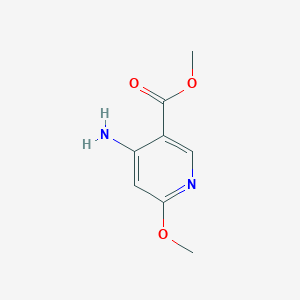
Nickel(2+) (dibutylcarbamothioyl)sulfanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its green crystalline appearance and is known for its stability and solubility in organic solvents such as chloroform and benzene . It is primarily used as a catalyst and stabilizer in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) (dibutylcarbamothioyl)sulfanide is typically synthesized by reacting dibutyldithiocarbamate with nickel chloride. The reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{NiCl}_2 + 2 \text{C}9\text{H}{19}\text{NS}_2 \rightarrow \text{Ni(C}9\text{H}{19}\text{NS}_2)_2 + 2 \text{NaCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization and filtration processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) (dibutylcarbamothioyl)sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced back to nickel(II) under appropriate conditions.
Substitution: The ligand exchange reactions can occur, where the dibutyldithiocarbamate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as bromine in alkaline conditions can oxidize this compound to nickel(III) complexes.
Reduction: Reducing agents like hydrazine can reduce nickel(III) back to nickel(II)
Properties
Molecular Formula |
C9H18NNiS2+ |
|---|---|
Molecular Weight |
263.1 g/mol |
IUPAC Name |
N,N-dibutylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/C9H19NS2.Ni/c1-3-5-7-10(9(11)12)8-6-4-2;/h3-8H2,1-2H3,(H,11,12);/q;+2/p-1 |
InChI Key |
DRMAPGAFXXTPBG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(Naphthalen-2-yloxy)methyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11728726.png)
![tert-butyl N-[4-amino-1-(butan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B11728733.png)
![ethyl N-(2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl)carbamate](/img/structure/B11728741.png)

![1-[(E)-[1-(furan-2-yl)ethylidene]amino]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B11728749.png)
![2-(3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11728755.png)


![1-(2,2-difluoroethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728786.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11728792.png)




